Aconine

Cardiotoxicity Arrhythmia Safety Pharmacology

Aconine (CAS 509-20-6) is a C19-diterpenoid alkaloid with the molecular formula C25H41NO9 and a molecular weight of 499.60 g/mol. It is a hydrolyzed product of aconitine, isolated from various Aconitum species.

Molecular Formula C25H41NO9
Molecular Weight 499.6 g/mol
Cat. No. B1215550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAconine
Synonymsaconine
Molecular FormulaC25H41NO9
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
InChIInChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3
InChIKeySQMGCPHFHQGPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aconine: A C19-Diterpenoid Alkaloid for Cardiovascular and Analgesic Research Procurement


Aconine (CAS 509-20-6) is a C19-diterpenoid alkaloid with the molecular formula C25H41NO9 and a molecular weight of 499.60 g/mol. It is a hydrolyzed product of aconitine, isolated from various Aconitum species [1]. Aconine is classified as an amine-diterpenoid alkaloid [2], and is primarily used as a reference standard in analytical chemistry and in pharmacological research. Its availability as a primary reference standard with certified absolute purity supports its use in quantitative analysis and method validation .

Why Aconine Cannot Be Substituted with Other Aconitum Alkaloids in Research and Formulation


Aconine exhibits a distinct pharmacological and toxicological profile compared to its precursor, aconitine, and other related C19-diterpenoid alkaloids. Unlike the diester-diterpenoid alkaloids (DDAs) such as aconitine, mesaconitine, and hypaconitine, which are potent neurotoxins and cardiotoxins [1], aconine, as an amine-diterpenoid alkaloid, is formed through complete hydrolysis of the ester groups [2]. This structural transformation results in a markedly reduced toxicity profile and altered pharmacodynamics, including a lack of inhibitory effect on Nav1.7 voltage-gated sodium channels [1] and a distinct metabolic pathway involving passive diffusion rather than active efflux [3]. Therefore, substituting aconine with other alkaloids from the same class would lead to erroneous conclusions regarding safety, efficacy, and pharmacokinetics.

Quantitative Evidence for Aconine Differentiation: Comparative Data vs. Aconitine and Benzoylaconine


Differential Cardiotoxicity and Arrhythmogenicity of Aconine vs. Aconitine and Benzoylaconine

Aconine demonstrates a dramatically reduced cardiotoxicity profile compared to aconitine and benzoylaconine. In vivo studies in SD rats show that while aconitine at a dose of 0.01 mg/kg enhances cardiac function, and benzoylaconine at 2 mg/kg weakens cardiac function, aconine at a dose of 10 mg/kg enhances cardiac function [1]. Furthermore, in mice, the intravenous LD50 of aconine is significantly higher than that of aconitine and benzoylaconine, indicating a lower acute toxicity [2]. Structurally, aconine lacks the C-14-OCOC6H5 ester group, which is essential for inducing arrhythmia in rats, a property retained by aconitine and benzoylaconine [2].

Cardiotoxicity Arrhythmia Safety Pharmacology

Aconine Lacks Inhibitory Activity on Nav1.7 Voltage-Gated Sodium Channels Unlike Toxic Diester Alkaloids

Aconine exhibits a distinct functional profile at Nav1.7 voltage-gated sodium channels (VGSCs) compared to the toxic diester diterpenoid alkaloids (DDAs) aconitine, mesaconitine, and hypaconitine. In HEK293 cells transfected with Nav1.7, 10 μM of aconitine, mesaconitine, and hypaconitine significantly inhibited peak currents, an effect that persisted after washout [1]. In contrast, 10 μM of aconine, along with benzoylaconine and benzoylmesaconine, did not inhibit Nav1.7 VGSC peak currents [1].

Ion Channels Neuropharmacology Pain

Distinct Absorption Mechanism of Aconine via Passive Diffusion Contrasts with P-gp-Mediated Efflux of Aconitine and Benzoylaconine

Aconine's absorption mechanism differs fundamentally from that of aconitine (AC) and benzoylaconine (BAC). In vitro Caco-2 cell monolayer studies demonstrate that while the absorption of AC and BAC is inhibited by the efflux transporter P-glycoprotein (P-gp), the absorption of aconine (ACN) occurs via passive diffusion [1]. This difference is reflected in in vivo pharmacokinetic parameters in rats, where AC shows a higher Cmax (10.99 ng/mL) and faster elimination (t1/2 = 1.41 h) compared to ACN (Cmax = 4.29 ng/mL, t1/2 = 3.32 h), and BAC (Cmax = 3.99 ng/mL, t1/2 = 9.49 h) [1].

Pharmacokinetics Drug Absorption Caco-2

Enhanced Solubility and Bioavailability via Novel Salt Form: Aconine Hydrochloride Monohydrate (AHM)

Aconine's utility is enhanced through the preparation of its novel salt form, aconine hydrochloride monohydrate (AHM), which addresses the base form's lipophilic-poor nature. Reaction of aconine with hydrochloric acid results in protonation of the tertiary nitrogen atom, yielding a crystalline salt (C25H42NO9+·Cl−·H2O) [1]. X-ray crystallography confirmed the supramolecular structure and a Z′=3 structure with three independent cation-anion pairs, proving that protonation induces a structural rearrangement distinct from aconitine [1]. Bioactivity studies indicated that AHM promotes the in vitro proliferative activity of RAW264.7 cells [1]. In contrast, the base form of aconine is described as an amorphous powder with a bitter taste and lower water solubility [2].

Pharmaceutical Technology Crystallography Salt Formation

Aconine's Rank-Ordered Toxicity Profile Compared to Aconitine and Structural Analogs

A comprehensive study on the toxicity of aconitine and nine analogs in mice established a clear rank-order of intravenous LD50 values, demonstrating the profound impact of structural modifications on toxicity [1]. Aconine (A) ranks as one of the least toxic compounds, with an LD50 significantly higher than aconitine (AC) and benzoylaconine (BA). The study confirms that the high toxicity of aconitine is primarily associated with the presence of C-8-OCOCH3 and C-14-OCOC6H5 ester groups, which are absent in aconine [1]. This structural difference provides a quantifiable margin of safety.

Toxicology Structure-Activity Relationship Safety

Optimal Research and Industrial Application Scenarios for Aconine


Safety Pharmacology Studies Requiring a Low-Cardiotoxicity Aconitum Alkaloid

Aconine is the preferred choice for in vivo cardiovascular safety studies where the confounding effects of potent cardiotoxins like aconitine must be avoided. Its ability to enhance cardiac function at a high dose (10 mg/kg in rats) without inducing arrhythmia, as demonstrated in comparative studies [1], makes it suitable for investigating the non-toxic cardiac effects of Aconitum-derived compounds. This contrasts sharply with aconitine, which is highly toxic at doses 1000-fold lower, and benzoylaconine, which weakens cardiac function [1].

Analytical Method Development and Validation as a Certified Reference Standard

Aconine's availability as a primary reference standard with certified absolute purity (considering chromatographic purity, water, residual solvents, and inorganic impurities) from reputable vendors [1] makes it essential for the development and validation of HPLC, LC-MS, and other quantitative analytical methods. Its use ensures accuracy and traceability in the quantification of aconine and related alkaloids in botanical raw materials, processed extracts, and pharmaceutical formulations.

Pharmaceutical Formulation Development Leveraging a Stable, Crystalline Salt Form

Researchers developing novel formulations of Aconitum alkaloids can leverage the well-characterized salt form, aconine hydrochloride monohydrate (AHM) [1]. This crystalline material, with defined melting point and supramolecular structure, offers significant advantages over the amorphous aconine base, including improved handling, enhanced aqueous solubility, and greater stability [1]. This makes AHM a superior candidate for incorporation into solid dosage forms or injectable preparations, where consistent physical properties are critical for manufacturing and bioavailability.

Pharmacokinetic and Drug-Drug Interaction Studies Focused on Passive Absorption

Aconine's unique absorption mechanism via passive diffusion, in contrast to the P-gp-mediated efflux of aconitine and benzoylaconine [1], positions it as an ideal probe for investigating intestinal absorption pathways. It can be used in Caco-2 cell models and in vivo studies to delineate the role of efflux transporters in the disposition of diterpenoid alkaloids, and to predict potential drug-drug interactions that may arise from co-administration with P-gp inhibitors or inducers. Its distinct pharmacokinetic profile (e.g., t1/2 of 3.32 h) [1] also makes it suitable for studying hepatic metabolism and renal excretion of amine-diterpenoid alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aconine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.